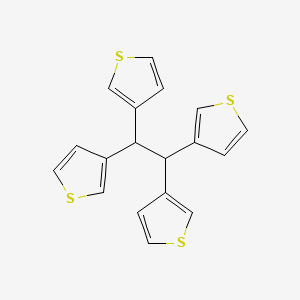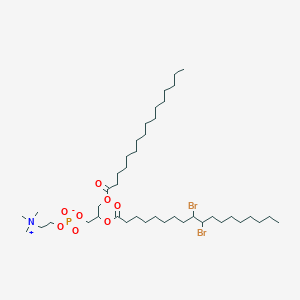
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-b-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside: is a complex organic compound that belongs to the class of glucopyranosides. It is characterized by the presence of benzyl and methoxybenzylidene groups attached to a glucopyranoside backbone. This compound is often used in synthetic organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzylation and methoxybenzylidene formation. A common synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzyl groups through benzylation reactions. This is usually achieved using benzyl chloride in the presence of a base such as sodium hydride.
Formation of Methoxybenzylidene Acetal: The 4,6-hydroxyl groups are selectively protected by forming a methoxybenzylidene acetal. This is done using 4-methoxybenzaldehyde in the presence of an acid catalyst like p-toluenesulfonic acid.
Deprotection and Purification: The final compound is obtained by deprotecting any remaining protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Benzylation: Using large quantities of benzyl chloride and sodium hydride to protect the hydroxyl groups.
Acetal Formation: Employing industrial-grade 4-methoxybenzaldehyde and acid catalysts for the formation of the methoxybenzylidene acetal.
Purification: Utilizing industrial chromatography systems to purify the final product.
化学反応の分析
Types of Reactions
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Sodium hydride (NaH), benzyl chloride, dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various chemical compounds.
作用機序
The mechanism of action of 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in glycosylation processes, affecting their activity.
Pathways Involved: It can modulate carbohydrate metabolism pathways by influencing the activity of glycosyltransferases and glycosidases.
類似化合物との比較
Similar Compounds
- 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-mannopyranoside
- 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-galactopyranoside
Comparison
- Structural Differences : The main difference lies in the configuration of the glucopyranoside ring (α or β) and the type of sugar (glucose, mannose, or galactose).
- Reactivity : The reactivity of these compounds can vary based on the configuration and type of sugar, affecting their suitability for different synthetic applications.
- Uniqueness : 1,2,3-Tri-O-benzyl-4,6-O-(4-methoxybenzylidene)-β-D-glucopyranoside is unique due to its specific β-D-glucopyranoside configuration, making it particularly useful in certain glycosylation reactions.
特性
分子式 |
C35H36O7 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
InChI |
InChI=1S/C35H36O7/c1-36-29-19-17-28(18-20-29)34-40-24-30-31(42-34)32(37-21-25-11-5-2-6-12-25)33(38-22-26-13-7-3-8-14-26)35(41-30)39-23-27-15-9-4-10-16-27/h2-20,30-35H,21-24H2,1H3 |
InChIキー |
NXNIZMPSBKIVOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C(C(O3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)
![[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12067987.png)

![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)


![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)







